molecular formula C9H13NO4S B12572717 1-Propanesulfonic acid, 3-(2-aminophenoxy)- CAS No. 192507-92-9

1-Propanesulfonic acid, 3-(2-aminophenoxy)-

Cat. No.: B12572717
CAS No.: 192507-92-9
M. Wt: 231.27 g/mol
InChI Key: NTFVRNCDLGFPFA-UHFFFAOYSA-N
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Description

1-Propanesulfonic acid, 3-(2-aminophenoxy)- is an organic compound with the molecular formula C9H13NO4S. It contains a sulfonic acid group, an aromatic amine, and an ether linkage. This compound is known for its strong acidic nature and high water solubility, making it useful in various chemical and pharmaceutical applications .

Preparation Methods

The synthesis of 1-Propanesulfonic acid, 3-(2-aminophenoxy)- typically involves the reaction of 2-aminophenol with 1,3-propane sultone. The reaction is carried out in an organic solvent under controlled conditions to ensure high yield and purity. Industrial production methods often utilize microchannel reactors to optimize reaction conditions and improve product yield .

Chemical Reactions Analysis

1-Propanesulfonic acid, 3-(2-aminophenoxy)- undergoes various chemical reactions, including:

Scientific Research Applications

1-Propanesulfonic acid, 3-(2-aminophenoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propanesulfonic acid, 3-(2-aminophenoxy)- involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic interactions with proteins and enzymes, affecting their activity. The aromatic amine group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

1-Propanesulfonic acid, 3-(2-aminophenoxy)- can be compared with similar compounds such as:

Each of these compounds has unique properties and applications, highlighting the versatility of sulfonic acid derivatives in various fields.

Properties

CAS No.

192507-92-9

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

3-(2-aminophenoxy)propane-1-sulfonic acid

InChI

InChI=1S/C9H13NO4S/c10-8-4-1-2-5-9(8)14-6-3-7-15(11,12)13/h1-2,4-5H,3,6-7,10H2,(H,11,12,13)

InChI Key

NTFVRNCDLGFPFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OCCCS(=O)(=O)O

Origin of Product

United States

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